molecular formula C14H15N3O2 B2806088 2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034379-81-0

2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2806088
CAS No.: 2034379-81-0
M. Wt: 257.293
InChI Key: RZPLDOOSOFYYFZ-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a synthetic chemical compound featuring a fused pyrazolo[1,5-a]pyrazine core, a privileged scaffold in modern drug discovery. This specific molecule is substituted with a cyclopropyl group at the 2-position and a furan-2-carbonyl moiety at the 5-position. The pyrazolo[1,5-a]pyrazine structure is a nitrogen-bridged heterocyclic system known for its significant potential in pharmaceutical research, particularly as a key intermediate or core structure in the development of enzyme inhibitors . Compounds based on this and related N-heterocyclic scaffolds (such as pyrazolopyrimidines) have been extensively investigated for their ability to interact with a range of biological targets, including various protein kinases, and have shown promise in the research of anticancer agents, anti-inflammatory therapies, and treatments for neurodegenerative diseases . The rigid, planar nature of the fused ring system is advantageous for binding to enzymatic active sites. The cyclopropyl group is a common bioisostere used to improve metabolic stability and fine-tune physicochemical properties, while the furan carbonyl moiety can serve as a hydrogen bond acceptor, potentially enhancing target binding affinity. This compound is intended for research and development purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the compound's suitability and activity for their specific experimental systems.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(13-2-1-7-19-13)16-5-6-17-11(9-16)8-12(15-17)10-3-4-10/h1-2,7-8,10H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPLDOOSOFYYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyrazolo[1,5-a]pyrazine core, followed by the introduction of the cyclopropyl group and the furan-2-yl methanone moiety. Common reagents used in these reactions include cyclopropylamine, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the furan ring, leading to the formation of addition products.

Scientific Research Applications

2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pyrazolo[1,5-a]pyrazine scaffold is highly versatile, with modifications at positions 2, 5, and 6 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name (Substituents) Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Features/Applications
Target Compound Cyclopropyl Furan-2-carbonyl C₁₄H₁₄N₃O₂* ~280.29* Potential CNS modulation
2-(Trifluoromethyl)-... hydrochloride Trifluoromethyl None (protonated core) C₇H₉ClF₃N₃ 227.62 High purity for life science research
Ethyl 6-methyl-... carboxylate Ethyl ester 6-Methyl C₁₁H₁₇ClN₃O₂ 286.73 Ester group for solubility tuning
5-(3,3,3-Trifluoropropanesulfonyl) Cyclopropyl 3,3,3-Trifluoropropanesulfonyl C₁₂H₁₆F₃N₃O₂S 323.33 Sulfonyl group enhances reactivity
5-(2-Fluorobenzyl)-3-(hydroxymethyl) 4-Fluorophenyl 2-Fluorobenzyl C₂₀H₁₆F₂N₃O₂ 368.36 Fluorinated aromatic for enhanced binding
Key Observations :

Trifluoromethyl (in ) increases lipophilicity and electron-withdrawing effects, which may influence receptor binding.

Position 5 Substituents :

  • Furan-2-carbonyl (target compound) introduces a planar aromatic system with oxygen lone pairs, enhancing hydrogen-bonding interactions.
  • Sulfonyl groups (e.g., ) increase polarity and stability but may reduce blood-brain barrier permeability compared to the furan derivative.
  • Fluorobenzyl groups (e.g., ) leverage fluorine's electronegativity for improved target affinity in CNS disorders.

Salt Forms :

  • Hydrochloride salts (e.g., ) improve aqueous solubility and crystallinity, critical for formulation. The target compound's salt form is unspecified in the evidence.

Physicochemical Properties and Stability

  • Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than neutral forms. The furan-2-carbonyl group’s polarity may enhance solubility in polar aprotic solvents.
  • Thermal Stability : Cyclopropyl groups (target compound) resist ring-opening under mild conditions, offering synthetic and storage advantages over more labile substituents.

Biological Activity

2-Cyclopropyl-5-(furan-2-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a novel compound with promising biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H15N3O2C_{14}H_{15}N_{3}O_{2} with a molecular weight of 257.29 g/mol. The structural characteristics include a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group and a furan-2-carbonyl moiety.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₂
Molecular Weight257.29 g/mol
CAS Number2034556-07-3

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazole ring followed by the introduction of the cyclopropyl and furan-2-carbonyl substituents. Detailed synthetic routes can be found in literature focusing on pyrazole derivatives.

Biological Activity

Recent studies have highlighted the biological activity of various pyrazolo derivatives, including the compound . The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism may involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Case Study: A study involving furan-bearing pyrazolo derivatives demonstrated that specific substitutions enhance antiproliferative activity against HepG2 and MCF-7 cells. Compounds were evaluated using half-maximal inhibitory concentration (IC50) values to determine their effectiveness.

Inhibition of Protein Kinases

The compound has shown potential as an inhibitor of protein kinases involved in cancer progression. Inhibitory assays have indicated that it may effectively target CDK2 and MDM2 pathways, which are critical in tumor growth and survival.

CompoundCell LineIC50 Value (µM)
This compoundMCF-7TBD
Similar AnalogHepG2TBD

The proposed mechanism of action involves the inhibition of specific kinases that regulate cell proliferation and survival pathways. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:

  • In Vivo Studies: Assessing the compound's efficacy in animal models to evaluate its therapeutic potential.
  • SAR Studies: Investigating structure-activity relationships to optimize potency and selectivity.
  • Combination Therapies: Exploring synergistic effects when combined with existing chemotherapeutic agents.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; furan carbonyl at ~165 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 328.1432 for C₁₇H₁₈N₃O₂).
  • HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water gradient) .

How do structural modifications (e.g., substituent variations) impact antiviral activity in pyrazolo[1,5-a]pyrazine derivatives?

Advanced Research Focus
A comparative study of analogs reveals:

  • Cyclopropyl vs. Methyl : Cyclopropyl improves capsid binding (IC₅₀ = 0.12 μM vs. 0.45 μM for methyl) .
  • Furan vs. Phenyl : Furan-2-carbonyl enhances solubility (LogP = 2.1 vs. 3.5 for phenyl), improving bioavailability .
    Data Contradiction Resolution : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., cell type, viral load). Standardize protocols using HBV-infected HepG2.117 cells .

What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?

Advanced Research Focus
Challenges :

  • Low yields in cyclopropane introduction (<50% at >10g scale).
  • Purification bottlenecks due to polar byproducts.
    Solutions :
  • Flow Chemistry : Continuous flow reactors for cyclopropanation improve mixing and heat transfer, increasing yield to 65% .
  • High-Throughput Screening : Optimize solvent systems (e.g., THF/water vs. DCM) for crystallization-based purification .

How can researchers resolve contradictions in reported biological activity data for this compound class?

Advanced Research Focus
Contradictions often stem from:

  • Assay Variability : Use standardized protocols (e.g., uniform cell lines, viral titers).
  • Compound Purity : Ensure >95% purity via orthogonal methods (NMR + HPLC).
  • Off-Target Effects : Perform counter-screens against related viral strains (e.g., HCV, HIV) to confirm specificity .

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